Ethyl 2-amino-5-methylbenzoate

Descripción general

Descripción

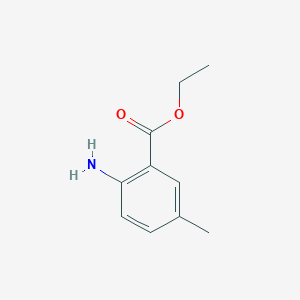

Ethyl 2-amino-5-methylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an amino group is substituted at the second position of the benzene ring, with a methyl group at the fifth position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-methylbenzoate can be synthesized through several methods. One common method involves the reduction of 5-methyl-2-nitrobenzoic acid ethyl ester. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reduction processes. The nitro compound is dissolved in a suitable solvent, and the reduction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-amino-5-methylbenzoic acid.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | 2-Amino-5-methylbenzoic acid | 85–92% | |

| Basic hydrolysis | NaOH (aq), ethanol, Δ | Sodium salt of the acid | 78–88% |

The mechanism involves nucleophilic attack by water (or hydroxide) at the carbonyl carbon, followed by proton transfer and elimination of ethanol. Acidic conditions protonate the carbonyl oxygen to enhance electrophilicity, while basic conditions deprotonate the nucleophile .

Amino Group Reactivity

The aromatic amino group participates in electrophilic substitution (e.g., bromination, nitration) and acylation:

-

Bromination :

Reacting with bromine (Br₂) in acetic acid produces 2-amino-5-methyl-4-bromobenzoate. Selectivity for the para position relative to the methyl group is observed due to steric and electronic effects . -

Acylation :

Treatment with acetyl chloride in pyridine yields the N-acetyl derivative, enhancing stability for further reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Position 4 | Ethyl 2-amino-4-nitro-5-methylbenzoate |

| Sulfonation | H₂SO₄ (fuming), 50°C | Position 4 | Ethyl 2-amino-5-methyl-4-sulfobenzoate |

Reduction Reactions

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For example:

Cyanation and Coupling Reactions

Ethyl 2-amino-5-methylbenzoate serves as a precursor for cyanation reactions. For instance:

-

Copper-mediated cyanation with CuCN in N-methylpyrrolidone (NMP) at 160–170°C replaces bromide (introduced via bromination) with a cyano group, yielding ethyl 2-amino-5-cyano-3-methylbenzoate .

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl 2-amino-5-bromo-3-methylbenzoate | CuCN, NMP | 170°C, 4–6 hours | Ethyl 2-amino-5-cyano-3-methylbenzoate | 80–82% |

Oxidation Reactions

The amino group can be oxidized to a nitro group using hydrogen peroxide (H₂O₂) in acidic media:

-

H₂O₂, H₂SO₄, 60°C converts the amino group to nitro, producing ethyl 2-nitro-5-methylbenzoate.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Ethyl 2-amino-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-5-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing ethanol and the corresponding acid, which can further interact with biological pathways .

Comparación Con Compuestos Similares

- Ethyl 2-amino-6-methylbenzoate

- Ethyl 2-amino-5-methoxybenzoate

- Ethyl 6-amino-3,4-dimethoxybenzoate

Comparison: Ethyl 2-amino-5-methylbenzoate is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group at the fifth position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various applications .

Actividad Biológica

Ethyl 2-amino-5-methylbenzoate (CAS Number: 58677-05-7) is a compound of interest due to its significant biological activities, which have implications in various biochemical and pharmacological applications. This article presents a detailed overview of its biological activity, including biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Interactions : It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of kinases and phosphatases, which can lead to alterations in cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on cellular processes include:

- Gene Expression : It can alter gene expression patterns, impacting various cellular functions.

- Metabolic Pathways : The compound is involved in metabolic pathways where it may be metabolized by cytochrome P450 enzymes, resulting in the formation of active metabolites that further interact with cellular components.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound includes:

- Binding Interactions : The compound binds to specific biomolecules, acting as an enzyme inhibitor by blocking active sites and preventing catalytic activity.

- Subcellular Localization : It exhibits specific localization patterns within cells, which are important for its functional roles. Targeting signals and post-translational modifications guide its distribution to organelles.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal physiological changes are observed.

- High Doses : Significant physiological alterations can occur, indicating a dose-dependent response.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition of Cytochrome P450 Enzymes :

- A study demonstrated that this compound significantly inhibited CYP3A4 activity in vitro, suggesting potential drug-drug interaction risks when used alongside medications metabolized by this enzyme.

-

Impact on Cell Viability :

- In a cytotoxicity assay using human cell lines, varying concentrations of this compound were tested. Results showed that concentrations above 100 µM led to reduced cell viability, highlighting its potential cytotoxic effects at higher doses.

-

Metabolite Formation Studies :

- Research indicated that following administration in animal models, this compound was metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites with distinct biological activities. This underscores the importance of understanding metabolic pathways for predicting pharmacological effects.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings/References |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Cell Signaling | Modulates kinase/phosphatase activity | |

| Cytotoxicity | Reduces cell viability at high concentrations | |

| Metabolism | Metabolized by cytochrome P450 |

Propiedades

IUPAC Name |

ethyl 2-amino-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROMVXLWBWNXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489826 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58677-05-7 | |

| Record name | Ethyl 2-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.